molecular formula C23H18BrFN2S B2742740 1-benzyl-5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole CAS No. 1207009-40-2

1-benzyl-5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole

Cat. No. B2742740
CAS RN: 1207009-40-2
M. Wt: 453.37
InChI Key: OELHUZJISJHAFG-UHFFFAOYSA-N
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Description

1-benzyl-5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole is a chemical compound that has attracted attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

  • A study by Menteşe, Ülker, and Kahveci (2015) on benzimidazole derivatives, including 1-benzyl-5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole, revealed their potential in inhibiting α-glucosidase and exhibiting antimicrobial and antioxidant activities. This derivative was effective against both Gram-positive and Gram-negative bacteria, particularly M. smegmatis, and demonstrated significant scavenging activities in ABTS and DPPH assays (Menteşe, Ülker, & Kahveci, 2015).

Antiviral Activity

  • Golankiewicz et al. (1995) synthesized imidazo[1,5-a]-1,3,5-triazine derivatives, structurally related to 1-benzyl-5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole, and evaluated their inhibitory effects on ortho- and paramyxoviruses. The study found that the simultaneous presence of benzyl and thio structural units was crucial for selective biological activity, with some derivatives specifically inhibitory to certain viruses (Golankiewicz et al., 1995).

Synthesis and Structural Analysis

  • Huang Jin-qing (2009) focused on the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, a compound structurally similar to 1-benzyl-5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole. The study provided insights into the reaction formula and optimized conditions for synthesizing such derivatives (Huang Jin-qing, 2009).

Crystal Structure Elucidation

  • Özbey et al. (2004) reported the synthesis and spectral identification of a compound similar to 1-benzyl-5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole. The study used IR, 1H NMR, and EI mass spectral analysis and X-ray crystallography for structure confirmation, highlighting intramolecular hydrogen bonding and intermolecular interactions in crystal packing (Özbey et al., 2004).

Anti-Cancer Activity

  • Hutchinson et al. (2001) explored the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, which share a similar fluorobenzyl component with 1-benzyl-5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole. These compounds demonstrated potent cytotoxicity in specific human breast cancer cell lines and are an example of the potential anticancer applications of such derivatives (Hutchinson et al., 2001).

In Vitro Anticancer Evaluation

  • Karaaslan et al. (2020) investigated the N-alkylation of imidazole-containing heterocycles, including structures related to 1-benzyl-5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole. The compounds were evaluated for in vitro cytotoxic activities against various cancer cell lines, contributing to the understanding of the potential anticancer properties of these derivatives (Karaaslan et al., 2020).

properties

IUPAC Name

1-benzyl-5-(4-bromophenyl)-2-[(4-fluorophenyl)methylsulfanyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrFN2S/c24-20-10-8-19(9-11-20)22-14-26-23(27(22)15-17-4-2-1-3-5-17)28-16-18-6-12-21(25)13-7-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELHUZJISJHAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole

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